

Oxazine-170 in Single-Molecule Spectroscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oxazine-170

Cat. No.: B1263324

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazine-170 is a cationic fluorescent dye belonging to the oxazine family, recognized for its utility in various biophysical and cellular imaging applications.^[1] Its favorable photophysical properties, including a high molar extinction coefficient and good quantum yield, make it a suitable candidate for single-molecule spectroscopy (SMS) studies. These notes provide an overview of **Oxazine-170**'s properties, detailed protocols for its use in single-molecule experiments, and its potential applications in life sciences and drug discovery.

Photophysical and Chemical Properties

Oxazine-170 exhibits distinct spectral characteristics that are crucial for its application in fluorescence-based assays. The dye's absorption and emission maxima are in the red region of the visible spectrum, which is advantageous for minimizing autofluorescence from cellular components.

Table 1: Photophysical Properties of **Oxazine-170**

Property	Value	Solvent	Reference
Absorption Maximum (λ_{abs})	613.3 nm	Methanol	[2]
Molar Extinction Coefficient (ϵ)	83,000 cm ⁻¹ M ⁻¹	Methanol	[2] [3]
Emission Maximum (λ_{em})	~645-648 nm	Ethanol/Methanol	[4] [5]
Fluorescence Quantum Yield (Φ)	0.63	Methanol	[2]
Molecular Formula	C ₂₂ H ₂₄ N ₃ O ⁺	-	[1]
Molecular Weight	346.4 g/mol	-	[1]

Note: Spectral properties can be influenced by the solvent environment and pH.[\[6\]](#)[\[7\]](#)

Applications in Single-Molecule Spectroscopy

The characteristics of **Oxazine-170** make it a versatile tool for various single-molecule techniques:

- Single-Molecule Förster Resonance Energy Transfer (smFRET): With its emission in the red region, **Oxazine-170** can serve as an excellent acceptor dye when paired with a suitable donor dye (e.g., a cyanine dye like Cy3). This pairing allows for the study of conformational dynamics and intermolecular interactions of biomolecules.
- Single-Molecule Tracking: The brightness and photostability of **Oxazine-170** are beneficial for tracking the movement of individual molecules in real-time, providing insights into diffusion dynamics and localization within complex environments.
- High-Resolution Imaging: As with other organic fluorophores, **Oxazine-170** can be employed in super-resolution microscopy techniques to overcome the diffraction limit of light and visualize cellular structures with high precision.[\[8\]](#)

Experimental Protocols

Protocol 1: Labeling of Proteins with Oxazine-170

This protocol describes a general method for covalently labeling proteins with **Oxazine-170** through amine-reactive chemistry. The dye is typically modified with a reactive group like an N-hydroxysuccinimidyl (NHS) ester to facilitate conjugation to primary amines (e.g., lysine residues) on the protein surface.[9][10]

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
- **Oxazine-170** NHS ester (or a similar amine-reactive derivative)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

Procedure:

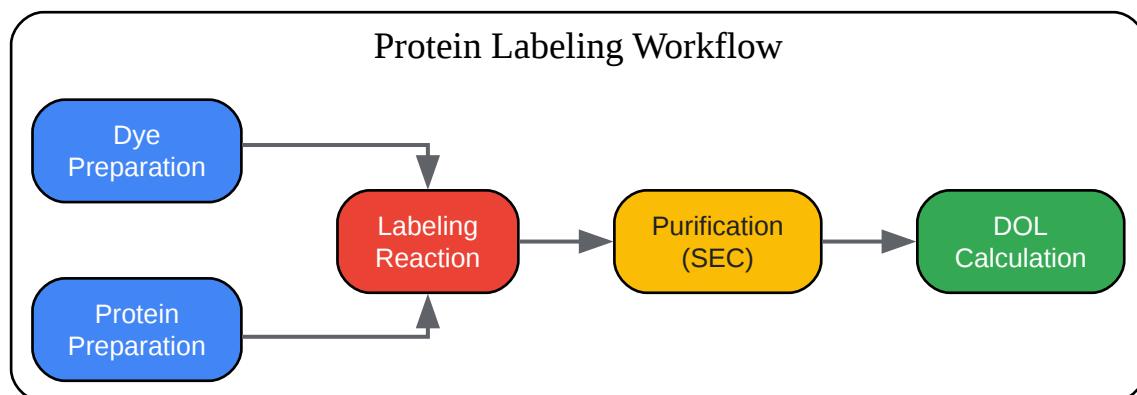
- Protein Preparation:
 - Dissolve or dialyze the protein into the reaction buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the labeling reaction.[11]
- Dye Preparation:
 - Dissolve the **Oxazine-170** NHS ester in DMSO to a final concentration of 10 mg/mL immediately before use.
- Labeling Reaction:
 - Add a 5- to 20-fold molar excess of the reactive dye to the protein solution. The optimal ratio should be determined empirically for each protein.
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

- Purification:
 - Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
 - The first colored fraction to elute contains the labeled protein.
- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the purified protein solution at 280 nm and the absorption maximum of **Oxazine-170** (~613 nm).
 - Calculate the protein concentration and the dye concentration using the Beer-Lambert law. The DOL is the molar ratio of the dye to the protein.[\[12\]](#)

Protocol 2: Single-Molecule Imaging of Labeled Proteins

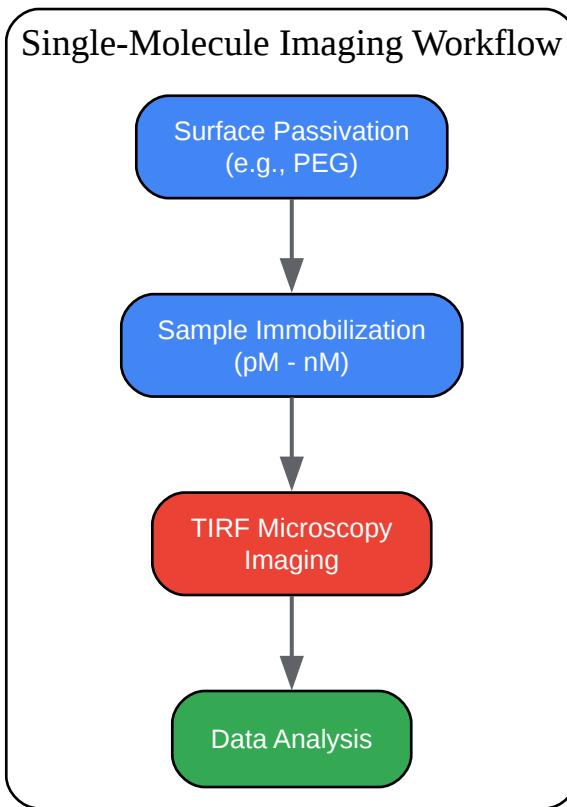
This protocol outlines a general workflow for imaging individual **Oxazine-170** labeled proteins using Total Internal Reflection Fluorescence (TIRF) microscopy, a common technique in single-molecule studies.

Materials:

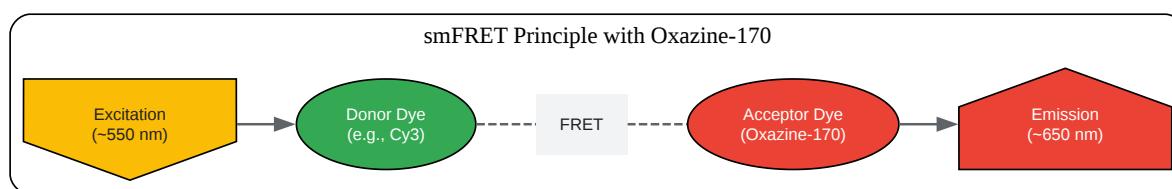

- **Oxazine-170** labeled protein
- Microscope slides and coverslips
- Imaging buffer (e.g., PBS with an oxygen scavenging system like glucose oxidase/catalase and a triplet-state quencher like Trolox)
- TIRF microscope equipped with a suitable laser for excitation (e.g., ~610 nm) and a sensitive detector (e.g., EMCCD camera).

Procedure:

- Surface Passivation:
 - Thoroughly clean microscope slides and coverslips.


- Passivate the surface (e.g., with polyethylene glycol, PEG) to prevent non-specific binding of the labeled protein.
- Sample Immobilization:
 - Immobilize the labeled protein on the passivated surface at a low density suitable for single-molecule imaging (pM to nM range). Specific immobilization can be achieved through biotin-streptavidin interactions or other affinity tags.
- Imaging:
 - Mount the sample on the TIRF microscope.
 - Add the imaging buffer to the sample.
 - Excite the sample with the appropriate laser and acquire data as a time-series of images.
- Data Analysis:
 - Identify and localize individual fluorescent spots.
 - Analyze the intensity, lifetime, and position of the spots over time to extract information about the molecule's behavior.

Visualizations


[Click to download full resolution via product page](#)

Caption: Workflow for labeling proteins with **Oxazine-170**.

[Click to download full resolution via product page](#)

Caption: General workflow for single-molecule imaging.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Oxazine-170(1+) | C₂₂H₂₄N₃O⁺ | CID 44176427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oxazine 170 [omlc.org]
- 3. PhotochemCAD | Oxazine 170 [photochemcad.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Photoexcitation of oxazine 170 dye in aqueous solution: TD-DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advancing Single-Molecule Biophysics: Next-Generation Organic Fluorophores with Tailored Labeling Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sinobiological.com [sinobiological.com]
- 10. Protein Labeling Reagents | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Protein labeling protocol [abberior.rocks]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Oxazine-170 in Single-Molecule Spectroscopy: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1263324#oxazine-170-in-single-molecule-spectroscopy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com